Physicochemical Differentiation: TPSA, logP, and HBD Count Versus 7,8-Dihydroxychroman-4-one
7,8-Dimethoxychroman-4-one exhibits a Topological Polar Surface Area (TPSA) of 44.8 Ų, an XLogP3-AA of 1.3, and zero hydrogen bond donors, compared to the 7,8-dihydroxy analog (CAS 1621-47-2) which has a TPSA of 66.8 Ų, an XLogP3-AA of 0.7, and two hydrogen bond donors [1][2]. The 22 Ų reduction in TPSA, ~0.6 log-unit increase in lipophilicity, and complete elimination of HBD capacity predict superior passive membrane permeability for the dimethoxy compound, consistent with established drug-likeness guidelines where TPSA < 60 Ų and HBD ≤ 3 are associated with favorable oral absorption [1].
| Evidence Dimension | Physicochemical properties governing membrane permeability (TPSA, XLogP3, HBD count) |
|---|---|
| Target Compound Data | TPSA = 44.8 Ų; XLogP3-AA = 1.3; HBD = 0; HBA = 4 |
| Comparator Or Baseline | 7,8-Dihydroxychroman-4-one: TPSA = 66.8 Ų; XLogP3-AA = 0.7; HBD = 2; HBA = 4 |
| Quantified Difference | ΔTPSA = −22.0 Ų (33% reduction); ΔXLogP = +0.6; ΔHBD = −2 (complete elimination) |
| Conditions | Computed physicochemical properties from PubChem (Cactvs 3.4.8.18 and XLogP3 3.0); standardized in silico predictions |
Why This Matters
The substantially lower TPSA and absence of HBD groups predict markedly improved passive membrane permeability, making 7,8-dimethoxychroman-4-one a superior scaffold for intracellular target engagement compared to the dihydroxy analog, particularly in cell-based assays and CNS-targeted programs.
- [1] PubChem. (2026). 7,8-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one. CID 13640087. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 7,8-Dihydroxychroman-4-one. CID 11769130. National Center for Biotechnology Information. View Source
